
Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzènamine, 2-(1H-imidazol-2-ylthio)-5-(trifluorométhyl)- est un composé organique complexe qui présente un noyau de benzènamine substitué par un cycle imidazole et un groupe trifluorométhyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
Une méthode courante implique la réaction d'un aldéhyde aromatique avec de l'o-phénylènediamine en présence de N,N-diméthylformamide et de soufre pour former le cycle imidazole . Le groupe trifluorométhyl peut être introduit par trifluorométhylation électrophile utilisant des réactifs tels que l'iodure de trifluorométhyle ou des sels de sulfonium trifluorométhyle .
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour assurer un mélange et un transfert de chaleur efficaces, ainsi que l'utilisation de catalyseurs pour augmenter les taux de réaction et les rendements .
Analyse Des Réactions Chimiques
Types de réactions
Benzènamine, 2-(1H-imidazol-2-ylthio)-5-(trifluorométhyl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle imidazole peut être oxydé pour former des N-oxydes d'imidazole.
Réduction : Le groupe nitro, s'il est présent, peut être réduit en amine.
Substitution : Le groupe trifluorométhyl peut participer à des réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux en présence d'un catalyseur au palladium sont couramment utilisés.
Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés en conditions basiques.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du cycle imidazole produit généralement des N-oxydes d'imidazole, tandis que la réduction d'un groupe nitro produit une amine .
Applications De Recherche Scientifique
Benzènamine, 2-(1H-imidazol-2-ylthio)-5-(trifluorométhyl)- a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif dans la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'inhibiteur enzymatique ou ligand de récepteur.
Médecine : Exploré pour ses propriétés thérapeutiques potentielles, notamment ses activités anti-inflammatoire et anticancéreuse.
Industrie : Utilisé dans le développement de matériaux de pointe aux propriétés uniques.
Mécanisme d'action
Le mécanisme d'action de Benzènamine, 2-(1H-imidazol-2-ylthio)-5-(trifluorométhyl)- implique son interaction avec des cibles moléculaires spécifiques. Par exemple, il peut inhiber les enzymes en se liant à leurs sites actifs ou moduler l'activité des récepteurs en agissant comme un agoniste ou un antagoniste. Les voies exactes impliquées dépendent du contexte biologique spécifique et des molécules cibles .
Mécanisme D'action
The mechanism of action of Benzenamine, 2-(1H-imidazol-2-ylthio)-5-(trifluoromethyl)- involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules .
Comparaison Avec Des Composés Similaires
Composés similaires
Benzènamine, 2-(1H-imidazol-2-ylthio)- : Manque le groupe trifluorométhyle, ce qui entraîne des propriétés chimiques et une réactivité différentes.
Benzènamine, 2-(1H-imidazol-2-ylthio)-4-(trifluorométhyl)- : Structure similaire mais avec le groupe trifluorométhyle à une position différente, ce qui entraîne des variations de réactivité et d'activité biologique.
Unicité
La présence à la fois du cycle imidazole et du groupe trifluorométhyle dans Benzènamine, 2-(1H-imidazol-2-ylthio)-5-(trifluorométhyl)- confère des propriétés uniques, telles qu'une lipophilie accrue et une stabilité métabolique, ce qui en fait un composé précieux pour diverses applications .
Propriétés
Numéro CAS |
88251-71-2 |
|---|---|
Formule moléculaire |
C10H8F3N3S |
Poids moléculaire |
259.25 g/mol |
Nom IUPAC |
2-(1H-imidazol-2-ylsulfanyl)-5-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H8F3N3S/c11-10(12,13)6-1-2-8(7(14)5-6)17-9-15-3-4-16-9/h1-5H,14H2,(H,15,16) |
Clé InChI |
QBBUJDRQAZVGCK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(F)(F)F)N)SC2=NC=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-bromophenyl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12122946.png)
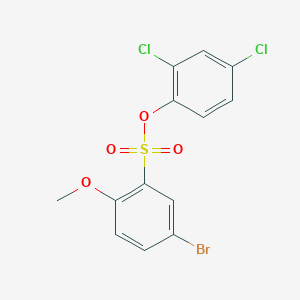
![9-Fluoropyrazino[2,3-c]quinoline-5-carboxylic acid](/img/structure/B12122963.png)
![2-[2-(2,5-Dimethylphenoxy)acetamido]acetic acid](/img/structure/B12122970.png)
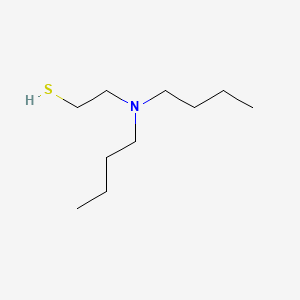
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-(2,4-dimethoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B12122981.png)
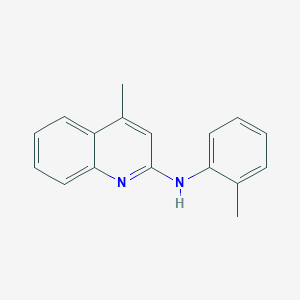
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B12122988.png)
![4-(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B12122992.png)
![N-(3,5-dichlorophenyl)-2-[4-(2,4,6-trimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B12122997.png)
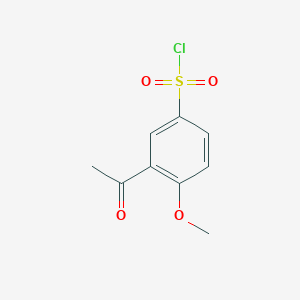
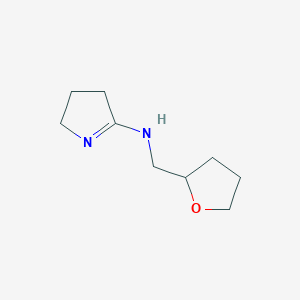
![6,7-Dimethoxy-1,4-dihydroindeno[1,2-c]pyrazole](/img/structure/B12123015.png)
![5-Thiazolecarboxylic acid, 2-[2-(3,5-dimethylphenoxy)ethyl]-4-methyl-](/img/structure/B12123022.png)
